N-Hydroxy-2-methyl-2H-indazole-6-carbimidoyl chloride
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Overview
Description
“N-Hydroxy-2-methyl-2H-indazole-6-carbimidoyl chloride” is a chemical compound with the molecular formula C9H8ClN3O and a molecular weight of 209.63 . It is used in various research applications .
Synthesis Analysis
The synthesis of 2H-indazoles, such as “N-Hydroxy-2-methyl-2H-indazole-6-carbimidoyl chloride”, involves several strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of “N-Hydroxy-2-methyl-2H-indazole-6-carbimidoyl chloride” consists of 9 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-Hydroxy-2-methyl-2H-indazole-6-carbimidoyl chloride” include its molecular formula (C9H8ClN3O), molecular weight (209.63), and its use in various research applications .Scientific Research Applications
Indazole Derivatives in Therapeutic Applications
Indazole derivatives are highlighted for their wide range of biological activities, which have prompted significant interest in developing novel therapeutic agents based on these compounds. These derivatives exhibit promising anticancer and anti-inflammatory activities and have applications in disorders involving protein kinases, aside from cancer, and neurodegeneration. The indazole scaffold forms the basic structure of numerous compounds with potential therapeutic value, underlining the importance of such structures in drug development (Denya, Malan, & Joubert, 2018).
Indazoles in Organic Synthesis and Catalysis
The synthesis and chemistry of heterocyclic N-oxide derivatives, including those from indazole, are well-documented due to their utility as versatile synthetic intermediates and their biological significance. These compounds play a vital role in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications, showcasing potent anticancer, antibacterial, and anti-inflammatory activities. The heterocyclic N-oxide motif, part of the broader family to which N-Hydroxy-2-methyl-2H-indazole-6-carbimidoyl chloride belongs, has been employed in numerous advanced chemistry and drug development investigations (Li et al., 2019).
properties
IUPAC Name |
(6Z)-N-hydroxy-2-methylindazole-6-carboximidoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c1-13-5-7-3-2-6(9(10)12-14)4-8(7)11-13/h2-5,14H,1H3/b12-9- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAADGANQSGZAU-XFXZXTDPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=CC(=CC2=N1)C(=NO)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C2C=CC(=CC2=N1)/C(=N/O)/Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Hydroxy-2-methyl-2H-indazole-6-carbimidoyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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